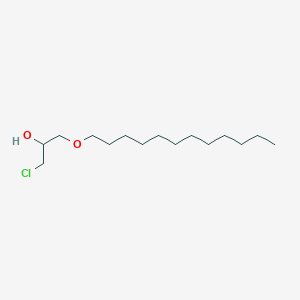
1-Chloro-3-(dodecyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(dodecyloxy)propan-2-ol is a useful research compound. Its molecular formula is C15H31ClO2 and its molecular weight is 278.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surfactant and Emulsifier
1-Chloro-3-(dodecyloxy)propan-2-ol is primarily utilized as a surfactant and emulsifier in the chemical industry. Its long hydrophobic dodecyl chain allows it to reduce surface tension, facilitating the mixing of water with oils and other non-polar substances. This property is particularly valuable in:
- Paints and Coatings : Enhancing the stability and uniformity of formulations.
- Detergents and Cleaning Agents : Improving cleaning efficiency by allowing better interaction with greasy soils.
Dispersant in Formulations
The compound serves as a dispersant , helping to stabilize suspensions of solid particles in liquids. This application is crucial in:
- Cosmetics : Ensuring even distribution of pigments and active ingredients.
- Pharmaceuticals : Aiding in the formulation of suspensions for oral or injectable drugs.
Pharmaceutical Applications
Research indicates potential uses of this compound in the pharmaceutical sector, particularly as an excipient or active ingredient in drug formulations. Its properties may assist in:
- Drug Delivery Systems : Enhancing solubility and bioavailability of poorly soluble drugs.
- Stabilizers in Formulations : Providing stability to sensitive compounds during storage.
Case Study 1: Surfactant Efficacy
A study conducted on various surfactants, including this compound, demonstrated its effectiveness in reducing surface tension compared to traditional surfactants. The results indicated that this compound could achieve lower surface tension at lower concentrations, making it an efficient choice for industrial applications.
Case Study 2: Emulsification Properties
In a comparative analysis of emulsifiers used in cosmetic formulations, this compound showed superior emulsifying capabilities, leading to more stable emulsions over extended periods. This property is critical for maintaining product quality in cosmetics.
Material Science Applications
The compound's unique structure makes it suitable for various applications in material science:
- Polymer Synthesis : It can be used as a monomer or additive to improve the properties of polymers.
- Coating Technologies : Enhancing adhesion and durability of coatings on different substrates.
Propriétés
Numéro CAS |
17677-15-5 |
|---|---|
Formule moléculaire |
C15H31ClO2 |
Poids moléculaire |
278.86 g/mol |
Nom IUPAC |
1-chloro-3-dodecoxypropan-2-ol |
InChI |
InChI=1S/C15H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15,17H,2-14H2,1H3 |
Clé InChI |
BYAAUZDTUKVBDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CCl)O |
SMILES canonique |
CCCCCCCCCCCCOCC(CCl)O |
Key on ui other cas no. |
17677-15-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















